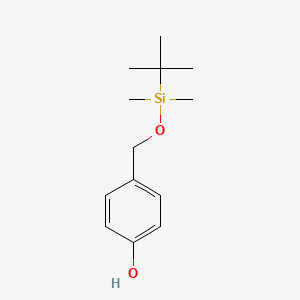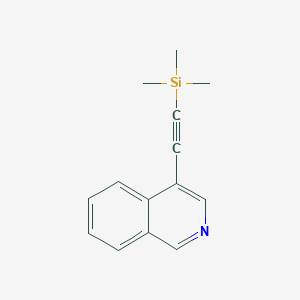
4-((Trimethylsilyl)ethinyl)isochinolin
Übersicht
Beschreibung
4-((Trimethylsilyl)ethynyl)isoquinoline is a hybrid molecule with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol. This compound, commonly referred to as TES-Q, finds its application in both biological and chemical research. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a trimethylsilyl group attached to an ethynyl moiety.
Wissenschaftliche Forschungsanwendungen
4-((Trimethylsilyl)ethynyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of “4-((Trimethylsilyl)ethynyl)isoquinoline” is tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for various cellular functions including chromosome division, cell growth, cell shape, transport, and motility .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine site of tubulin and forming hydrogen bonds in the active site of β-tubulin . This interaction inhibits in vitro tubulin polymerization , which is a critical process for the formation and function of microtubules.
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule dynamics, which can extend far beyond the ability to destroy cells in the mitosis phase. This includes the induction of apoptosis at all phases of the cell cycle . The disruption of microtubule dynamics can also lead to the destruction of tumorous vasculature .
Result of Action
The result of the action of “4-((Trimethylsilyl)ethynyl)isoquinoline” is the inhibition of cell growth, specifically causing cell cycle arrest at the G2/M phase . This leads to the death of cancer cells, making this compound a potential anticancer agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of isoquinoline with trimethylsilylacetylene. One common method involves dissolving 4-((Trimethylsilyl)ethynyl)isoquinoline in methanol and adding potassium carbonate as a base. The reaction mixture is stirred at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for 4-((Trimethylsilyl)ethynyl)isoquinoline are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Trimethylsilyl)ethynyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of functional groups in place of the trimethylsilyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Trimethylsilyl)ethynyl)quinoline
- 4-((Trimethylsilyl)ethynyl)pyridine
- 4-((Trimethylsilyl)ethynyl)benzene
Uniqueness
4-((Trimethylsilyl)ethynyl)isoquinoline is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the trimethylsilyl group also enhances its stability and reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
2-isoquinolin-4-ylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-8-13-11-15-10-12-6-4-5-7-14(12)13/h4-7,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVOTDOLFSKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517605 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86549-28-2 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


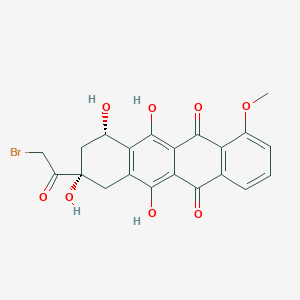
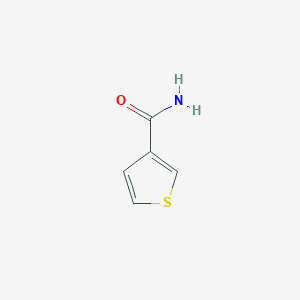
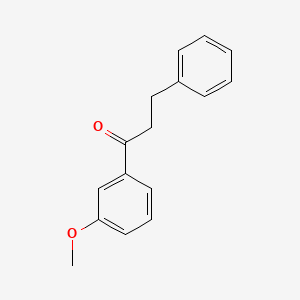
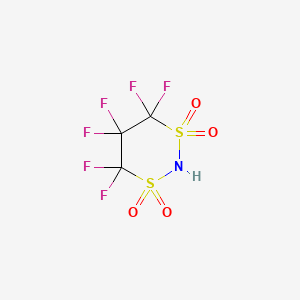
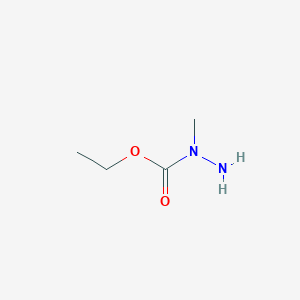
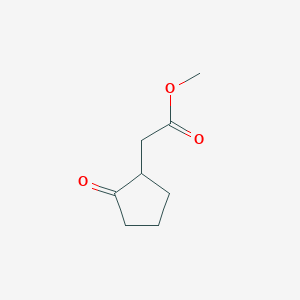
![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)
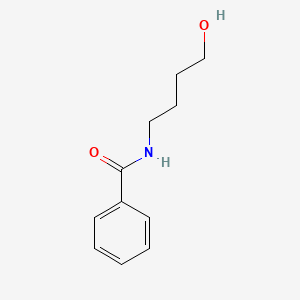

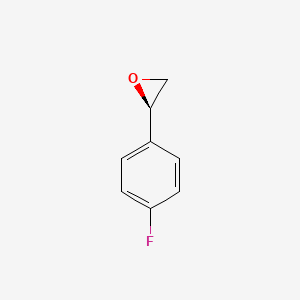
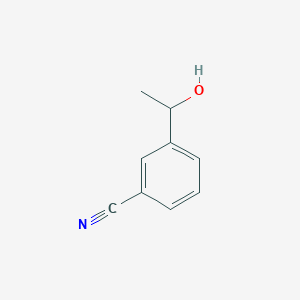
![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)
